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molecular formula C17H20O5 B8626164 4-Cyclohexylcarbonyl resorcinol diacetate

4-Cyclohexylcarbonyl resorcinol diacetate

Cat. No. B8626164
M. Wt: 304.34 g/mol
InChI Key: ASDXMJKWMIPSSM-UHFFFAOYSA-N
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Patent
US07468464B2

Procedure details

Acetic anhydride (1.58 ml, 16.7 mmol) was added to a solution of 4-cyclohexylcarbonyl resorcinol (1.47 g, 6.68 mmol) in tetrahydrofuran (15 ml) at room temperature, followed by triethylamine (2.80 ml, 20.0 mmol) and the solution stirred for 4 h. At this time, TLC showed the clean formation of a single product (Rf 0.71) and no starting material (Rf 0.40) (Note 5). The solvent was removed under reduced pressure to give 4-cyclohexylcarbonyl resorcinol diacetate as a light-yellow oil (3.0 g) and used without further purification for the next synthetic step (Note 6).
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[CH:8]1([C:14]([C:16]2[CH:22]=[CH:21]C(O)=C[C:17]=2[OH:23])=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(N(CC)CC)C.[O:31]1CC[CH2:33][CH2:32]1>>[C:5]([O:4][C:1]1[CH:21]=[CH:22][C:16]([C:14]([CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]2)=[O:15])=[C:17]([O:23][C:32](=[O:31])[CH3:33])[CH:2]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
1.58 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.47 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)C1=C(C=C(O)C=C1)O
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(OC(C)=O)=C(C=C1)C(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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